

Navigating the Off-Target Landscape: A Comparative Analysis of WOBE437

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Compound of Interest

Compound Name: DS-437

Cat. No.: B15587345

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Initial Clarification: The query for "**DS-437**" did not yield a specific drug candidate in preclinical or clinical development for which off-target profile data is publicly available. However, extensive research points to a likely reference to WOBE437, a compound investigated as an anandamide reuptake inhibitor. This guide therefore focuses on the off-target profile of WOBE437 and provides a comparative analysis against other relevant compounds.

This guide presents a comparative analysis of the off-target profile of WOBE437, an experimental agent identified as a modulator of the endocannabinoid system. For researchers and drug development professionals, understanding the off-target interactions of a compound is critical for interpreting its biological effects and anticipating potential adverse events. This document summarizes the known off-targets of WOBE437, compares its profile with other anandamide transport inhibitors, and provides detailed experimental methodologies for the cited studies.

Comparative Off-Target Profiles

The following table summarizes the known off-target interactions of WOBE437 in comparison to other inhibitors of anandamide transport, AM404 and VDM11.

Compound	Primary Target (Intended)	Identified Off-Targets	Off-Target Affinity/Effect
WOBE437	Anandamide Transporter (putative)	Saccharopine dehydrogenase-like oxidoreductase (SCCPDH), Vesicle amine transport 1 (VAT1), Ferrochelatase (FECH)	Low micromolar affinity (10 μ M) for identified off-targets[1]
AM404	Anandamide Transporter (putative)	TRPV1 vanilloid receptors	Full agonist at TRPV1 with at least 10-fold higher affinity and efficacy than for the anandamide transporter[2]
VDM11	Anandamide Transporter (putative)	More selective than AM404, off-target profile not extensively detailed in cited literature.	N/A

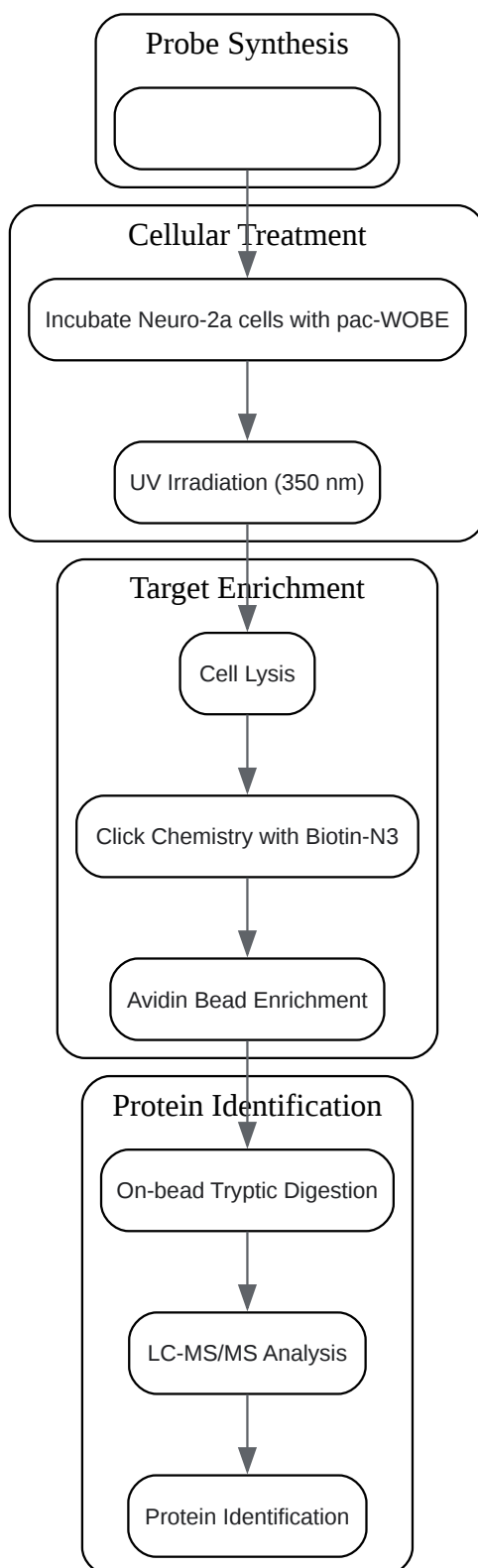
Experimental Methodologies

A comprehensive understanding of a compound's off-target profile is contingent on the methods used for its identification. The off-targets for WOBE437 were identified using a chemical proteomics approach.

Chemical Proteomics for WOBE437 Off-Target Identification

The experimental workflow for identifying the off-targets of WOBE437 involved the synthesis of a photoactivatable probe derivative of the compound, followed by affinity-based protein profiling in a relevant cell line.

Experimental Workflow:

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Workflow for WOBE437 off-target identification.

Detailed Protocol:

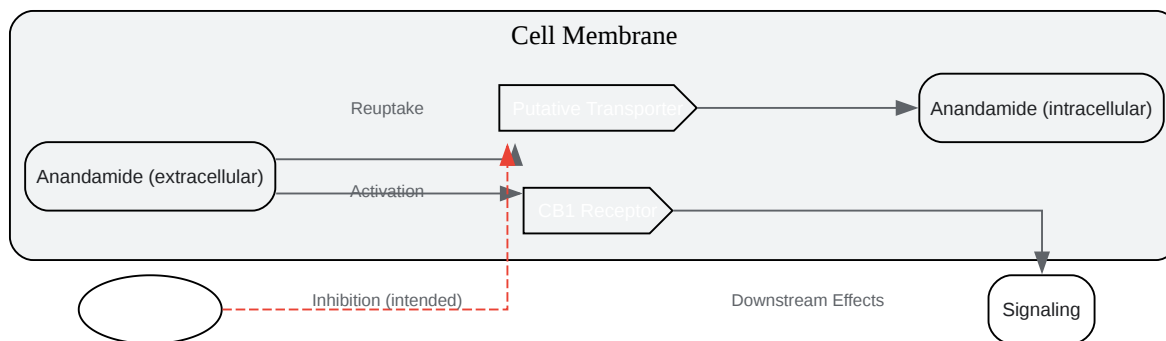
- **Probe Synthesis:** A photoactivatable and clickable analog of WOBE437, termed pac-WOBE, was synthesized. This probe retains the core structure of WOBE437 but includes a photoreactive group and a tag for subsequent enrichment.
- **Cellular Incubation and Crosslinking:** Mouse neuroblastoma (Neuro-2a) cells were incubated with pac-WOBE. Covalent crosslinking of the probe to its binding partners was induced by UV irradiation.
- **Cell Lysis and Target Enrichment:** The cells were lysed, and the probe-bound proteins were conjugated to a biotin tag via click chemistry. Biotinylated proteins were then enriched using avidin-coated beads.
- **Protein Identification:** The enriched proteins were digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that were significantly enriched in the UV-irradiated samples compared to controls were identified as off-targets.[\[3\]](#)[\[4\]](#)

Signaling Pathways and Off-Target Context

The identified off-targets of WOBE437, SCCPDH, VAT1, and FECH, are involved in diverse cellular processes that are distinct from the intended endocannabinoid signaling pathway.

Endocannabinoid Signaling Pathway

WOBE437 was initially investigated for its role in modulating the endocannabinoid system by inhibiting the reuptake of anandamide (AEA), thereby increasing its availability to activate cannabinoid receptors (CB1 and CB2).



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References

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